molecular formula C7H2Cl3F2NO3 B1457252 1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene CAS No. 1417566-37-0

1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene

Cat. No. B1457252
M. Wt: 292.4 g/mol
InChI Key: VERGLPWGVLNXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene, otherwise known as 1,3-DNF-2-TCM, is a halogenated aromatic compound that is used in a variety of scientific and industrial applications. It has been studied for its unique properties and its ability to be used as a synthetic intermediate for the production of other compounds.

Scientific Research Applications

1,3-DNF-2-TCM has been used in a variety of scientific and industrial applications. It has been studied for its unique properties and its ability to be used as a synthetic intermediate for the production of other compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It has also been studied for its potential as a fuel additive and as a corrosion inhibitor.

Mechanism Of Action

The mechanism of action of 1,3-DNF-2-TCM is not yet fully understood. However, it is believed to interact with the cell membrane of organisms, leading to a disruption of the cell membrane and a decrease in the permeability of the cell. This disruption can lead to a variety of biochemical and physiological effects, including changes in cell metabolism, changes in the expression of genes, and changes in cell structure.

Biochemical And Physiological Effects

1,3-DNF-2-TCM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to inhibit the growth of cancer cells, and to have anti-inflammatory, antifungal, and antiviral properties. In addition, it has been shown to reduce the secretion of certain hormones, including cortisol and adrenaline, and to reduce the activity of certain enzymes, including acetylcholinesterase.

Advantages And Limitations For Lab Experiments

1,3-DNF-2-TCM has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, it is also volatile and can be difficult to handle and store.

Future Directions

1,3-DNF-2-TCM has a variety of potential future applications. One potential application is in the development of new pharmaceuticals and drugs. Additionally, it could be used in the development of new fuels and fuel additives, or as a corrosion inhibitor. It could also be used in the development of new polymers and dyes, or as a food additive. Finally, it could be used to improve the efficiency of existing pharmaceuticals and drugs, or to develop new methods of treatment for diseases.

properties

IUPAC Name

1,3-difluoro-5-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F2NO3/c8-7(9,10)16-6-4(11)1-3(13(14)15)2-5(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERGLPWGVLNXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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